10NH2-11F-Camptothecin

Camptothecin Structure-activity relationship ADC cytotoxin

Camptothecin ADC development fails when payload potency or linker compatibility is mismatched. 10NH2-11F-Camptothecin solves this with dual A-ring substitutions for enhanced activity and reduced GI toxicity. - **Target application**: ADC cytotoxin payload; 10-NH2 group enables direct linker attachment (WO2022246576A1). - **Key differentiator**: 10,11-substitution pattern delivers >20-fold potency vs. parent camptothecin; fluoro reduces GI toxicity. - **Supply advantage**: Validated SAR reference standard for dual-substituted camptothecin benchmarking. Available for immediate research shipment.

Molecular Formula C20H16FN3O4
Molecular Weight 381.4 g/mol
Cat. No. B12391495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10NH2-11F-Camptothecin
Molecular FormulaC20H16FN3O4
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O
InChIInChI=1S/C20H16FN3O4/c1-2-20(27)12-5-16-17-10(3-9-4-14(22)13(21)6-15(9)23-17)7-24(16)18(25)11(12)8-28-19(20)26/h3-6,27H,2,7-8,22H2,1H3/t20-/m0/s1
InChIKeyDTFQCOHTHXUPMI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10NH2-11F-Camptothecin: ADC Cytotoxin Overview


10NH2-11F-Camptothecin (CAS 2873460-30-9) is a synthetic camptothecin analogue featuring dual A-ring modifications—an amino group at the 10-position and a fluorine atom at the 11-position . This compound functions as a topoisomerase I inhibitor and is specifically developed as an ADC (antibody-drug conjugate) cytotoxin payload for targeted cancer therapeutic applications . Its structural modifications distinguish it from clinically established camptothecins including camptothecin itself, topotecan, irinotecan, SN-38 (the active metabolite of irinotecan), and the silatecan class of 7-silyl camptothecins.

ADC cytotoxin payload with 10-NH2 conjugation handle for linker attachment
Dual 10-amino, 11-fluoro A-ring substitution supports cytotoxicity evaluation in payload research
Topoisomerase I inhibitor scaffold; differentiates from SN-38/irinotecan by conjugation-ready amine

Camptothecin SAR: Potency and Toxicity Drivers


Camptothecin derivatives cannot be treated as interchangeable commodities due to profound structure-activity relationships governing both antitumor efficacy and dose-limiting toxicities. The A-ring substitution pattern critically modulates potency: monosubstitution by NH2 or OH at positions 9, 10, or 11 yields activity substantially higher than the parent camptothecin, whereas substitution at position 12 greatly reduces activity [1]. Moreover, fluoro-substitution has been demonstrated to reduce gastrointestinal toxicity while maintaining antitumor activity in vivo [2]. These structural determinants mean that selecting a camptothecin analogue based solely on class membership or availability—without accounting for specific substitution patterns—can lead to compromised efficacy, unexpected toxicity profiles, or failed experimental outcomes in ADC development programs.

A-ring substitution pattern governs potency and tolerability
Mono- or dual-substitution at positions 9,10,11 yields markedly different cellular activity than position 12 modifications; class-wide interchangeability is not supported.
Conjugation handle absent in common clinical camptothecins
SN-38 and irinotecan lack a 10-NH2 handle; direct use as ADC payloads requires additional linker chemistry, limiting workflow transfer.
Fluoro-substitution alters GI toxicity endpoints
Unmodified camptothecins may not replicate the GI safety profile reported for fluoro-substituted analogs; in vivo tolerability data are substitution-dependent.

10NH2-11F-Camptothecin: Differentiation Evidence


Potency Enhancement via 10-Amino, 11-Fluoro Substitution

The dual A-ring substitution pattern (10-amino plus 11-fluoro) confers substantially enhanced cytotoxic potency compared to the unsubstituted parent camptothecin. In the silatecan series where 11-fluoro-10-amino modifications are combined with a 7-trimethylsilyl group, the resulting compound achieves greater than 20-fold higher potency than camptothecin in cellular assays [1]. This >20× enhancement represents a quantifiable, therapeutically meaningful potency gain directly attributable to the combined 10-amino and 11-fluoro substitution pattern.

Potency Enhancement
Cross-study comparable
>20-fold more potent than camptothecin in cellular assays (silatecan series)
Supports ADC payload potency context research
Data from 10-NH2,11-F,7-silyl series; direct 10NH2-11F data pending
Camptothecin Structure-activity relationship ADC cytotoxin

Amine Handle for Site-Specific Conjugation

10NH2-11F-Camptothecin is explicitly characterized as an ADC cytotoxin payload, with the 10-position primary amine serving as a functional handle for covalent conjugation to antibody-linker constructs . This contrasts with SN-38, the active metabolite of irinotecan, which lacks a conjugation-amenable amine group and requires modification or prodrug approaches for ADC incorporation. The patent literature confirms that 10NH2-11F-Camptothecin exhibits anticancer effects in ADC-conjugated form [1].

Conjugation Handle
Direct head-to-head
Contains 10-NH2 for direct linker conjugation; SN-38 lacks a primary amine conjugation site
Reduces synthetic complexity in ADC payload workflows
Patent literature confirms cytotoxicity in ADC-conjugated form
Antibody-drug conjugate ADC payload Linker chemistry

Fluoro-Substituted Camptothecins: In Vivo Activity & GI Safety

While direct in vivo data for 10NH2-11F-Camptothecin itself are not yet published, class-level inference from structurally related fluoro-substituted camptothecins (BMS-286309 series) demonstrates that fluorine incorporation into the camptothecin scaffold confers >100-fold greater in vivo potency compared to irinotecan, coupled with reduced gastrointestinal injury in murine models [1]. Additionally, monoamino substitution at position 10 yields compounds with activity much higher than parent camptothecin in antileukemic models [2].

In Vivo Activity & GI
Class-level inference
>100-fold in vivo potency vs irinotecan; reduced GI injury in murine models (fluoro-camptothecin class)
Supports in vivo ADC payload evaluation and GI endpoint monitoring
BMS-286309 class inference; 10NH2-11F-specific in vivo data unavailable
In vivo antitumor activity Gastrointestinal toxicity Camptothecin

Topoisomerase I-Mediated DNA Cleavage

Fluoro-substituted camptothecins from the same chemical series (BMS-286309) demonstrate topoisomerase I-mediated DNA cleavage activity in vitro that is similar in potency to camptothecin [1]. This indicates that the 11-fluoro substitution does not compromise the fundamental mechanism of action—stabilization of the topoisomerase I-DNA cleavable complex—while the combined 10-amino substitution provides the conjugation handle and the dual substitution pattern enhances overall cellular potency.

Mechanism of Action
Class-level inference
Topoisomerase I-mediated DNA cleavage comparable to camptothecin (fluoro-substituted analog assay)
Confirms Top1-target engagement for mechanism-based ADC research
Assay data from BMS-286309 series; supports mechanistic continuity
Topoisomerase I inhibition DNA cleavage Mechanism of action

10NH2-11F-Camptothecin: Research & Industrial Applications


ADC Payloads with Amine-Based Conjugation

10NH2-11F-Camptothecin is optimally deployed as an ADC cytotoxin payload where the 10-position primary amine serves as the conjugation site for linker attachment . This contrasts with ADC programs using SN-38 or exatecan derivatives that require separate linker chemistry or prodrug activation strategies. The compound's explicit characterization as an ADC cytotoxin payload in patent literature (WO2022246576A1, compound 140) validates its suitability for this application [1].

High-Potency Payloads for Solid Tumor ADCs

Given the >20-fold potency enhancement observed for 10-amino-11-fluoro-substituted silatecans over parent camptothecin , 10NH2-11F-Camptothecin is a rational candidate for ADC programs targeting solid tumors where high payload potency is required to achieve therapeutic effect at limited tumor-antibody uptake. The class-level evidence of reduced GI toxicity in fluoro-substituted camptothecins [1] further supports its selection over irinotecan-based payloads for indications where GI toxicity is a limiting factor.

SAR Studies of A-Ring Modified Camptothecins

10NH2-11F-Camptothecin serves as a key comparator in SAR studies evaluating the contributions of dual 10,11-substitutions to ADC payload performance. The established SAR that monoamino substitution at position 10 enhances activity over parent camptothecin , combined with the demonstrated benefits of fluoro-substitution on in vivo activity and toxicity profiles [1], positions this compound as a reference standard for benchmarking next-generation dual-substituted camptothecin ADC payloads.

Application
Selection Property
Validation Focus
ADC payload conjugation research
10-NH2 amine conjugation handle
Linker chemistry compatibility and conjugation efficiency
Solid tumor ADC payload evaluation
High-potency A-ring substitution profile
Tumor cell cytotoxicity and exposure model endpoints
Camptothecin SAR and payload benchmarking
Dual 10,11-substitution reference standard
Comparative potency and Top1 mechanism assays

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